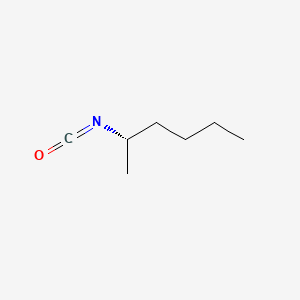

(S)-(+)-2-Hexyl isocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-isocyanatohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWLFMYCGXLVJQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426973 | |

| Record name | (S)-(+)-2-HEXYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-78-2 | |

| Record name | (2S)-2-Isocyanatohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-2-HEXYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Enantiomerically Pure (S)-(+)-2-Hexyl Isocyanate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain enantiomerically pure (S)-(+)-2-Hexyl isocyanate, a valuable chiral building block in pharmaceutical and materials science. Recognizing the paramount importance of stereochemical integrity, this document details two primary, robust synthetic strategies: the stereoretentive conversion of the chiral precursor (S)-2-aminohexane using a phosgene surrogate, and the Curtius rearrangement of an optically active carboxylic acid derivative. Emphasis is placed on the asymmetric synthesis of the key chiral amine intermediate via enzymatic reductive amination, a modern and highly efficient method. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles that govern these transformations.

Introduction: The Significance of Chiral Isocyanates

Chiral isocyanates are a class of organic compounds of significant interest due to their utility as versatile intermediates in the synthesis of a wide array of enantiomerically pure molecules. The isocyanate functional group (-N=C=O) is a highly reactive electrophile, readily undergoing addition reactions with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and amines, respectively. When the isocyanate bears a stereogenic center, it allows for the introduction of chirality into the target molecule, a critical aspect in the development of pharmaceuticals, agrochemicals, and advanced materials where specific stereoisomers often exhibit desired biological activity or physical properties, while others may be inactive or even detrimental.

This compound, with its chiral center adjacent to the reactive isocyanate moiety, serves as a key synthon for introducing the (S)-sec-hexyl group in a stereochemically defined manner. Its applications range from the synthesis of chiral polymers to its use as a derivatizing agent for the resolution of racemic mixtures. The primary challenge in its synthesis lies in the establishment and preservation of the stereocenter, demanding highly stereoselective or stereospecific reaction conditions.

This guide will explore the most reliable and efficient methods for the preparation of this compound, focusing on strategies that ensure high enantiomeric purity.

Strategic Approaches to the Synthesis of this compound

The synthesis of an enantiomerically pure chiral isocyanate can be broadly approached via two logical pathways:

-

Stereospecific Conversion of a Chiral Precursor: This strategy involves the synthesis of an enantiomerically pure precursor, typically a primary amine, which is then converted to the isocyanate in a manner that does not affect the stereocenter.

-

Asymmetric Synthesis Involving Rearrangement: Certain intramolecular rearrangement reactions, such as the Curtius rearrangement, are known to proceed with retention of configuration. This allows for the conversion of a chiral carboxylic acid derivative into the corresponding isocyanate with the preservation of stereochemical integrity.

The following sections will delve into the practical applications of these strategies for the synthesis of this compound.

Synthesis of the Key Chiral Precursor: (S)-2-Aminohexane

The most direct route to this compound begins with the corresponding chiral amine, (S)-2-aminohexane. The enantiomeric purity of the final product is entirely dependent on the quality of this starting material. While classical resolution methods can be employed, modern asymmetric synthesis offers more efficient and direct access to the desired enantiomer. Asymmetric reductive amination of the prochiral ketone, 2-hexanone, stands out as a particularly powerful strategy.[1][2]

Enzymatic Asymmetric Reductive Amination of 2-Hexanone

Biocatalysis, specifically the use of imine reductases (IREDs) or reductive aminases (RedAms), has emerged as a superior method for the synthesis of chiral amines due to its exceptional stereoselectivity and environmentally benign reaction conditions.[3][4][5][6] These enzymes catalyze the conversion of a ketone and an amine source into a chiral amine with high enantiomeric excess (ee).

The overall transformation for the synthesis of (S)-2-aminohexane is depicted below:

Figure 1: General workflow for the enzymatic asymmetric reductive amination of 2-hexanone to (S)-2-aminohexane.

Causality Behind Experimental Choices:

-

Enzyme Selection: The choice of IRED or RedAm is critical as it dictates the stereochemical outcome. Enzymes are screened to identify a variant that produces the desired (S)-enantiomer with high selectivity.

-

Cofactor Regeneration: The reaction requires a stoichiometric amount of a reduced nicotinamide cofactor (NADPH or NADH). To make the process economically viable, an in situ cofactor regeneration system is employed. A common system uses a dehydrogenase (e.g., glucose dehydrogenase or formate dehydrogenase) and a sacrificial substrate (e.g., glucose or formate) to continuously regenerate the active cofactor.[4]

-

Reaction Conditions: The reaction is typically carried out in an aqueous buffer at or near physiological pH and mild temperatures (25-40 °C) to ensure enzyme stability and activity.

Experimental Protocol: Enzymatic Synthesis of (S)-2-Aminohexane

The following protocol is a representative procedure based on established methods for enzymatic reductive amination.[4]

Materials and Reagents:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity |

| 2-Hexanone | 100.16 | 10 | 1.00 g (1.18 mL) |

| Ammonium chloride (NH₄Cl) | 53.49 | 50 | 2.67 g |

| NADP⁺ sodium salt | 765.37 | 0.1 | 76.5 mg |

| D-Glucose | 180.16 | 15 | 2.70 g |

| Glucose Dehydrogenase (GDH) | - | - | ~200 U |

| (S)-selective Reductive Aminase | - | - | 50 mg lyophilized powder |

| Tris-HCl Buffer (1 M, pH 9.0) | - | - | 10 mL |

| D.I. Water | 18.02 | - | to 100 mL |

| Toluene (for extraction) | 92.14 | - | 3 x 50 mL |

| Sodium Hydroxide (5 M) | 40.00 | - | as needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g |

Procedure:

-

In a 250 mL round-bottom flask, dissolve ammonium chloride (2.67 g), NADP⁺ sodium salt (76.5 mg), and D-glucose (2.70 g) in 80 mL of D.I. water.

-

Add 10 mL of 1 M Tris-HCl buffer (pH 9.0) to the solution.

-

To this buffered solution, add the (S)-selective reductive aminase (50 mg) and glucose dehydrogenase (~200 U). Stir gently until the enzymes are dissolved.

-

Add 2-hexanone (1.00 g) to the reaction mixture.

-

Seal the flask and stir at 30 °C for 24-48 hours. Monitor the reaction progress by GC analysis of small aliquots.

-

Upon completion, cool the reaction mixture to room temperature. Adjust the pH to >11 with 5 M NaOH.

-

Extract the aqueous phase with toluene (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (S)-2-aminohexane. The product should be purified by distillation if necessary.

Expected Outcome: High yield (>80%) and high enantiomeric excess (>98% ee).

Conversion of (S)-2-Aminohexane to this compound using Triphosgene

With enantiomerically pure (S)-2-aminohexane in hand, the next step is its conversion to the isocyanate. While phosgene is the traditional reagent for this transformation, its extreme toxicity makes it unsuitable for most laboratory settings.[7][8] Triphosgene (bis(trichloromethyl) carbonate), a stable, crystalline solid, serves as a safer and more convenient phosgene surrogate.[9][10] It reacts with the amine in the presence of a base to generate the isocyanate.[9][11]

The reaction proceeds via the in-situ generation of phosgene from triphosgene, which then reacts with the amine.

Figure 2: Reaction scheme for the conversion of (S)-2-aminohexane to this compound using triphosgene.

Experimental Protocol: Triphosgene-Mediated Isocyanate Synthesis

This protocol is adapted from a general procedure for the synthesis of isocyanates from primary amines using triphosgene.[9][11] Caution: This reaction should be performed in a well-ventilated fume hood as toxic phosgene is generated in situ.

Materials and Reagents:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity |

| (S)-2-Aminohexane | 101.19 | 10 | 1.01 g (1.36 mL) |

| Triphosgene | 296.75 | 4 | 1.19 g |

| Triethylamine | 101.19 | 22 | 2.23 g (3.07 mL) |

| Anhydrous Toluene | 92.14 | - | 100 mL |

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer.

-

Dissolve triphosgene (1.19 g) in 50 mL of anhydrous toluene in the flask and cool the solution to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of (S)-2-aminohexane (1.01 g) and triethylamine (2.23 g) in 50 mL of anhydrous toluene.

-

Add the amine solution dropwise to the stirred triphosgene solution over 30 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux (approx. 110 °C) for 2 hours.

-

Cool the mixture to room temperature and filter to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.

-

Combine the filtrate and washings. The toluene can be carefully removed by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation.

Expected Outcome: Moderate to high yield (60-80%).

Alternative Strategy: The Curtius Rearrangement

The Curtius rearrangement is a powerful, stereoretentive method for converting a carboxylic acid into an isocyanate with one less carbon atom.[12][13][14][15] This is achieved through the thermal or photochemical decomposition of an acyl azide, which rearranges to the isocyanate with the expulsion of nitrogen gas. A key advantage of this method is that the stereochemical integrity of the migrating group is fully retained.[13]

To synthesize this compound via this route, one would start with (S)-2-methylhexanoic acid. This chiral acid can be prepared through various asymmetric synthesis methods. The acid is then converted to an acyl azide, which upon heating, yields the desired isocyanate.

Figure 3: Synthetic pathway for this compound via the Curtius rearrangement.

Causality Behind Experimental Choices:

-

Acyl Azide Formation: The acyl azide can be prepared from the corresponding acyl chloride (formed by treating the carboxylic acid with thionyl chloride or oxalyl chloride) and sodium azide. Alternatively, a one-pot procedure using diphenylphosphoryl azide (DPPA) can be employed to directly convert the carboxylic acid to the acyl azide.[14]

-

Rearrangement Conditions: The rearrangement is typically induced by heating the acyl azide in an inert solvent like toluene or benzene. The reaction is driven by the entropically favorable loss of nitrogen gas.[16]

While this method is elegant and reliable in terms of stereochemistry, it involves the use of potentially explosive azides, requiring careful handling and appropriate safety precautions.

Characterization and Quality Control

Confirmation of the structure and assessment of the enantiomeric purity of the synthesized this compound are crucial. A combination of spectroscopic and chiroptical techniques should be employed.

Characterization Data Summary:

| Analysis Technique | Expected Observations |

| FT-IR Spectroscopy | A strong, sharp absorption band around 2250-2275 cm⁻¹ characteristic of the N=C=O stretching vibration. |

| ¹H NMR Spectroscopy | Signals corresponding to the hexyl chain protons. The methine proton adjacent to the isocyanate group will appear as a multiplet. |

| ¹³C NMR Spectroscopy | The carbon of the isocyanate group (-N=C=O) will have a characteristic chemical shift in the range of 120-130 ppm. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of 2-hexyl isocyanate (C₇H₁₃NO, M.W. = 127.18 g/mol ). |

| Polarimetry | A positive specific rotation [α]_D value, confirming the presence of an excess of the (S)-(+)-enantiomer. The magnitude of the rotation is proportional to the enantiomeric excess.[17][18] |

| Chiral GC or HPLC | The most definitive method for determining enantiomeric excess. The sample is passed through a chiral stationary phase, which resolves the (S) and (R) enantiomers into two separate peaks. The ratio of the peak areas gives the enantiomeric excess.[19][20][21] |

Safety and Handling

-

Isocyanates: Isocyanates are toxic, potent respiratory sensitizers, and lachrymators. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Triphosgene: Although a solid, triphosgene can release toxic phosgene gas upon heating or in the presence of nucleophiles. Handle with extreme caution in a fume hood.

-

Azides: Acyl azides and sodium azide are potentially explosive, especially with heating or shock. Use appropriate shielding and handle with care.

Conclusion

The synthesis of enantiomerically pure this compound is readily achievable through well-established synthetic methodologies. The choice between the conversion of a pre-formed chiral amine and the Curtius rearrangement will depend on the availability of starting materials, scalability, and safety considerations. The use of enzymatic reductive amination to prepare the key (S)-2-aminohexane precursor represents a modern, efficient, and highly selective approach that aligns with the principles of green chemistry. Rigorous analytical characterization is essential to confirm the identity and, most importantly, the enantiomeric purity of the final product, ensuring its suitability for applications in stereoselective synthesis.

References

- Alexakis, A., & Benhaim, C. (2002). Asymmetric Copper-Catalyzed Conjugate Addition. European Journal of Organic Chemistry, 2002(18), 3221-3236.

- Augustine, J. K., Bombrun, A., Mandal, A. B., Alagarsamy, P., & Atta, R. N. (2011). Propylphosphonic Anhydride (T3P®)

- Bräse, S., & Banert, K. (Eds.). (2010).

- Curtius, T. (1894). 20. Ueber Stickstoffwasserstoffsäure (Azoimid) N3H. Berichte der deutschen chemischen Gesellschaft, 27(1), 778-781.

- L'abbé, G. (1969). Decomposition and addition reactions of organic azides. Chemical Reviews, 69(3), 345-358.

- Ghosh, A. K., & Brindisi, M. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373.

- Nowick, J. S., Tsai, J. H., Takaoka, L. R., & Powell, N. A. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)

- Praveen, C. (2016). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. RSC Advances, 6(109), 107936-107957.

- Sharma, M., et al. (2018). Reductive Aminases for the Asymmetric Synthesis of Primary and Secondary Amines.

- Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)

- Wetzl, D., Gand, M., et al. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases.

- Windle, C. L., & Schore, N. E. (2013). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 9, 1375-1418.

- Aleku, G. A., et al. (2017). A reductive aminase from Aspergillus oryzae.

- Sharma, M., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.

- Ugi, I., et al. (1961). Cyclohexyl Isocyanide. Organic Syntheses, 41, 13.

- Berthod, A., et al. (2004). Chiral capillary gas chromatography: a highly selective analytical tool. LCGC North America, 22(8), 744-755.

-

BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

- Findeisen, K., König, K., & Sundermann, R. (1984). Isocyanate. In Houben-Weyl Methods of Organic Chemistry (Vol. E 4, pp. 738-833). Georg Thieme Verlag.

- Xiao, J., & Wang, C. (2013). Asymmetric Reductive Amination. In Iridium Catalysis. (pp. 1-36). Springer, Berlin, Heidelberg.

- Siefken, W. (1949). III. Über die Herstellung von Isocyanaten nach dem Phosgen-Verfahren. Justus Liebigs Annalen der Chemie, 562(2), 75-136.

- Tararov, V. I., & Börner, A. (2005).

- Schurig, V. (2001). Separation of enantiomers by gas chromatography.

- France, S. P., et al. (2021). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 12(21), 7239-7253.

-

Regis Technologies, Inc. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

- Wetzl, D., et al. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases.

- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.

- Palomo, C., et al. (2001). An Efficient Protocol for the Enantioselective Preparation of a Key Polyfunctionalized Cyclohexane. New Access to ( R )- and ( S )-4-Hydroxy-2-cyclohexenone and ( R )- and ( S )- trans -Cyclohex-2-ene-1,4-diol. The Journal of Organic Chemistry, 66(12), 4186-4193.

- Cotarca, L., & Eckert, H. (2004).

- Ichikawa, Y., Kariya, N., & Hasegawa, T. (2012).

- Green, M. M., et al. (1995). Molecular-Weight Dependence of the Optical Rotation of Poly((R)

- Pirkle, W. H., & Welch, C. J. (1991). The chromatographic separation of enantiomers. LC-GC, 9(1), 10-18.

- Gorbatenko, V. I., & Samarai, L. I. (1983).

- Twitchett, H. J. (1974). Chemistry of the production of organic isocyanates. Chemical Society Reviews, 3(2), 209-230.

- Eckert, H. (2002). U.S. Patent No. 6,399,822. Washington, DC: U.S.

-

The Organic Chemistry Tutor. (2021, April 11). Optical Activity, Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. [Link]

-

Wikipedia contributors. (2023, December 19). Hexamethylene diisocyanate. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

- Teramoto, A., et al. (1996). Molecular Weight Dependence of the Optical Rotation of Poly((R)-1-deuterio-n-hexyl isocyanate) in Dilute Solution. Macromolecules, 29(12), 4153-4158.

-

International Centre for Jeffersonian Studies. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. Retrieved from [Link]

- Krupčík, J., et al. (1998). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers, 52(S1), 1-12.

-

Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2021, June 12). 1.4: Chiral Gas Chromatography. Retrieved from [Link]

- Zhang, J., et al. (2009).

- Ager, D. J., et al. (1998). (R)- and (S)-Mandelic Acid. Organic Syntheses, 75, 1.

- Szewczyk, J. M., et al. (2013). Enantioselective alkynylations of isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry, 11(36), 6066-6075.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. US3641094A - Preparation of isocyanates - Google Patents [patents.google.com]

- 8. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 14. scispace.com [scispace.com]

- 15. Curtius Rearrangement [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. gcms.cz [gcms.cz]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Chiral Resolution of 2-Hexylamine for the Synthesis of Enantiopure Isocyanates

Executive Summary

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Chiral isocyanates, in particular, serve as critical building blocks for a variety of pharmacologically active molecules and specialized polymers. This guide provides an in-depth technical overview of the methodologies for obtaining single-enantiomer 2-hexylamine, a key precursor, and its subsequent conversion to the corresponding chiral isocyanate. We will explore two primary resolution strategies: classical diastereomeric salt crystallization and modern enzymatic kinetic resolution. Furthermore, this paper details a robust protocol for the synthesis of enantiopure 2-hexyl isocyanate using a safe and efficient phosgene equivalent. Each section is grounded in fundamental chemical principles, providing not just the "how" but the "why" behind each experimental choice, to empower researchers in their own laboratory applications.

Introduction: The Imperative of Chirality

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with profound implications in pharmacology. Enantiomers, the pair of mirror-image molecules, often exhibit vastly different biological activities. One enantiomer may be therapeutically potent, while the other could be inert or, in some cases, dangerously toxic. Therefore, the ability to selectively synthesize a single enantiomer is not merely an academic exercise but a regulatory and safety imperative.

2-Hexylamine, a simple primary amine, possesses a stereocenter at the C-2 position, making it a valuable chiral precursor. Its conversion to an isocyanate (-N=C=O) introduces a highly reactive functional group that can be used to construct complex molecular architectures while retaining the original stereochemistry. This guide is designed for researchers and process chemists, offering a comprehensive and practical framework for the production of enantiopure 2-hexylamine and its isocyanate derivative.

Chapter 1: Chiral Resolution of (±)-2-Hexylamine

The first critical stage is the separation of the racemic (a 50:50 mixture of both enantiomers) 2-hexylamine. This process is known as chiral resolution.

Method 1: Diastereomeric Salt Crystallization

This classical and reliable technique hinges on the principle that while enantiomers have identical physical properties, diastereomers do not.[1] By reacting the racemic amine with an enantiomerically pure chiral acid, a pair of diastereomeric salts is formed.[2] These salts, having different solubilities, can be separated by fractional crystallization.[2]

Mechanism of Action: (±)-Amine + (+)-Acid → [(+)-Amine,(+)-Acid] + [(-)-Amine,(+)-Acid] (Diastereomeric Salts with Different Solubilities)

Recommended Resolving Agent: L-(+)-Tartaric Acid L-(+)-Tartaric acid is an ideal choice due to its natural abundance, low cost, and proven efficacy in resolving primary amines.[2][3]

Experimental Protocol: Resolution of (±)-2-Hexylamine with L-(+)-Tartaric Acid

-

Salt Formation:

-

In a 500 mL Erlenmeyer flask, dissolve 15.0 g (0.10 mol) of L-(+)-tartaric acid in 250 mL of methanol with gentle warming.

-

To this solution, slowly add 10.1 g (0.10 mol) of racemic (±)-2-hexylamine. A moderate exothermic reaction will occur.

-

Causality: The stoichiometry is 1:1 to ensure the formation of the bitartrate salt. Methanol is chosen as the solvent because it typically provides a good solubility differential for the resulting diastereomeric salts.

-

-

Crystallization:

-

Allow the solution to cool to room temperature and then let it stand undisturbed for 24 hours. The less soluble diastereomeric salt will precipitate.

-

Causality: Slow cooling is crucial for the formation of well-defined crystals and to maximize the purity of the precipitated salt. Rushing this step can lead to the co-precipitation of the more soluble diastereomer.

-

-

Isolation and Purification:

-

Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold methanol.

-

Dry the crystals. This first crop is the diastereomeric salt of one of the 2-hexylamine enantiomers, enriched but not yet pure.

-

Recrystallize the solid from a minimum amount of hot methanol to achieve high diastereomeric purity. Monitor the purity of successive crops by measuring the optical rotation.

-

-

Liberation of the Free Amine:

-

Dissolve the purified diastereomeric salt in a minimal amount of water.

-

Add a 2 M solution of sodium hydroxide (NaOH) until the solution is strongly basic (pH > 12). This will deprotonate the ammonium salt, liberating the free amine.

-

Extract the aqueous solution three times with diethyl ether or dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by rotary evaporation to yield the enantiopure 2-hexylamine.

-

Method 2: Enzymatic Kinetic Resolution (EKR)

EKR is a powerful modern technique that leverages the high stereoselectivity of enzymes.[4][5] In a typical EKR of a racemic amine, an enzyme, often a lipase, will selectively acylate one enantiomer at a much faster rate than the other.[4]

Core Principle: (R)-Amine + (S)-Amine --(Enzyme, Acyl Donor)--> (R)-Amide + (S)-Amine (unreacted)

This leaves an enantioenriched, unreacted amine and an enantioenriched amide, which can then be separated by standard chemical methods (e.g., extraction or chromatography). The reaction is stopped at or near 50% conversion to maximize the enantiomeric excess (e.e.) of both products.[5]

Recommended Enzyme: Candida antarctica Lipase B (CALB) CALB, often immobilized on a solid support (e.g., Novozym® 435), is renowned for its broad substrate scope, high stability, and excellent enantioselectivity in resolving amines.[6][7]

Experimental Protocol: EKR of (±)-2-Hexylamine

-

Reaction Setup:

-

To a 100 mL flask, add 5.05 g (50 mmol) of (±)-2-hexylamine, 200 mg of immobilized CALB (Novozym® 435), and 50 mL of a non-polar organic solvent such as toluene or hexane.

-

Add 5.5 g (54 mmol, 1.08 equivalents) of ethyl acetate, which serves as the acyl donor.

-

Causality: A slight excess of the acyl donor ensures the reaction proceeds efficiently. A non-polar solvent is used to minimize enzyme denaturation and side reactions.

-

-

Kinetic Resolution:

-

Stir the mixture at a controlled temperature (typically 30-45 °C) on an orbital shaker.

-

Monitor the reaction progress by taking small aliquots and analyzing them by chiral Gas Chromatography (GC) or HPLC to determine the conversion and enantiomeric excess of the remaining amine.

-

Stop the reaction when the conversion reaches approximately 50% by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

-

Separation:

-

The resulting mixture contains the unreacted (e.g., S)-2-hexylamine and the acylated product, N-acetyl-(R)-2-hexylamine.

-

Wash the organic solution with a dilute acid (e.g., 1 M HCl) to extract the basic unreacted amine into the aqueous phase.

-

The acylated amine (amide) will remain in the organic phase.

-

Basify the aqueous phase with NaOH and extract with an organic solvent to recover the enantiopure (S)-2-hexylamine.

-

If the (R)-enantiomer is desired, the amide can be hydrolyzed under acidic or basic conditions to liberate the (R)-2-hexylamine.

-

Data Summary: Comparison of Resolution Methods

| Parameter | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution |

| Principle | Separation of diastereomers | Different reaction rates of enantiomers |

| Max. Theoretical Yield | 50% per enantiomer | 50% per enantiomer |

| Typical e.e. | >98% (after recrystallization) | >99% (at 50% conversion) |

| Advantages | Scalable, well-established, low-cost reagents | High selectivity, mild conditions, reusable catalyst |

| Disadvantages | Can be labor-intensive, requires screening of resolving agents/solvents | Requires specific enzyme, reaction monitoring is critical |

Chapter 2: Synthesis of Enantiopure 2-Hexyl Isocyanate

Once an enantiomerically pure sample of 2-hexylamine is obtained, it must be converted to the isocyanate. This step must be performed under conditions that do not cause racemization.

Reagent Selection: Triphosgene as a Safe Phosgene Alternative

Phosgene (COCl₂) is the traditional reagent for this conversion, but its extreme toxicity makes it unsuitable for most laboratory settings. Triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid, is a much safer and easier-to-handle alternative.[8] In situ, it decomposes to generate three equivalents of phosgene.

Reaction Mechanism: The primary amine acts as a nucleophile, attacking the triphosgene. In the presence of a non-nucleophilic base (like triethylamine), a carbamoyl chloride intermediate is formed, which then eliminates HCl to yield the isocyanate.[8]

Experimental Protocol: Synthesis of (S)-2-Hexyl Isocyanate

Safety Note: This reaction should be performed in a well-ventilated fume hood as it generates HCl and small quantities of phosgene.

-

Reaction Setup:

-

In a three-necked, flame-dried 250 mL flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve 2.97 g (10 mmol) of triphosgene in 50 mL of anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

-

Amine Addition:

-

In the dropping funnel, prepare a solution of 2.02 g (20 mmol) of enantiopure (S)-2-hexylamine and 3.0 mL of triethylamine in 20 mL of anhydrous DCM.[9][10]

-

Add the amine/base solution dropwise to the stirred triphosgene solution over 30 minutes, maintaining the temperature at 0 °C.

-

Causality: The amine is added to the triphosgene to ensure the phosgene equivalent is always in excess, which minimizes the formation of urea byproducts. Triethylamine acts as an HCl scavenger, driving the reaction to completion.[9] Anhydrous conditions are critical to prevent the hydrolysis of the isocyanate product.

-

-

Reaction Completion and Work-up:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The reaction can be monitored by Infrared (IR) spectroscopy, looking for the appearance of the strong, characteristic isocyanate stretch at ~2270 cm⁻¹.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by vacuum distillation to yield the pure (S)-2-hexyl isocyanate as a colorless liquid.

-

Chapter 3: Analytical Validation and Quality Control

Rigorous analytical validation is essential to confirm both the chemical identity and the stereochemical purity of the final product.

Assessing Enantiomeric Excess (e.e.)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of the resolved amine.[11][12][13]

Protocol: Chiral HPLC of 2-Hexylamine

-

Derivatization (if necessary): To improve UV detection, the amine can be derivatized with a chromophore-containing agent like benzoyl chloride.

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® or Chiralcel®, is typically effective.[11]

-

Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio must be optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detector set to an appropriate wavelength for the analyte or its derivative.

-

Quantification: The e.e. is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Structural Confirmation

Standard spectroscopic methods are used to confirm the structure of the final 2-hexyl isocyanate product.

| Technique | Expected Observations for 2-Hexyl Isocyanate |

| FTIR | Strong, sharp absorbance at ~2270 cm⁻¹ (N=C=O stretch). Absence of N-H stretches (~3300-3400 cm⁻¹) from the starting amine. |

| ¹H NMR | Signals corresponding to the hexyl chain protons. The proton on the carbon bearing the NCO group will appear as a multiplet. |

| ¹³C NMR | Signal for the isocyanate carbon at ~120-130 ppm. Signals for the hexyl chain carbons. |

| Mass Spec | Molecular ion peak corresponding to the mass of 2-hexyl isocyanate (C₇H₁₃NO). |

Visualizations

Overall Workflow

Caption: Overall workflow from racemic starting material to validated enantiopure isocyanate.

Diastereomeric Salt Crystallization Logic

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. stereoelectronics.org [stereoelectronics.org]

- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chromatographyonline.com [chromatographyonline.com]

Spectroscopic Characterization of (S)-(+)-2-Hexyl Isocyanate: A Technical Guide

Introduction: The Significance of Chiral Isocyanates

Isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. Their reactivity makes them crucial building blocks in the synthesis of a wide array of polymers, pharmaceuticals, and agrochemicals. The introduction of a chiral center, as in (S)-(+)-2-Hexyl isocyanate, imparts stereospecific properties to the molecule, which can profoundly influence its biological activity and material properties. Accurate spectroscopic characterization is therefore paramount for confirming stereochemistry, assessing purity, and understanding the molecular behavior of such chiral synthons.

Predicted Spectroscopic Data of this compound

While specific experimental spectra for this compound are not publicly available, we can predict the key spectral features by analyzing the data for n-hexyl isocyanate and considering the influence of the chiral center at the C2 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The proton NMR spectrum of this compound is expected to be more complex than that of its linear isomer due to the presence of a stereocenter. This chirality renders the methylene protons on the n-butyl chain diastereotopic.

Expected Chemical Shifts and Splitting Patterns:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| -CH₃ (C6) | ~0.9 | Triplet | Terminal methyl group of the butyl chain. |

| -CH₂- (C5, C4, C3) | ~1.2-1.6 | Multiplets | Overlapping signals of the butyl chain methylene groups. The protons of the C3 methylene group will be diastereotopic and may exhibit more complex splitting. |

| -CH(NCO)- (C2) | ~3.3-3.6 | Multiplet | The methine proton at the chiral center, coupled to the C1 methyl group and the C3 methylene protons. |

| -CH₃ (C1) | ~1.3 | Doublet | The methyl group attached to the chiral center. |

Causality Behind Experimental Choices in NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns arising from diastereotopicity. The use of deuterated chloroform (CDCl₃) is a standard choice for non-polar organic molecules.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -N=C =O | ~120-125 |

| C H(NCO)- (C2) | ~50-55 |

| -C H₂- (C3, C4, C5) | ~22-36 |

| -C H₃ (C6) | ~14 |

| -C H₃ (C1) | ~18-22 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band of the -N=C=O group.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N=C=O stretch (asymmetric) | 2250-2280 | Strong, Sharp |

| C-H stretch (aliphatic) | 2850-2960 | Medium to Strong |

| C-H bend (aliphatic) | 1375-1465 | Medium |

The IR spectrum of n-hexyl isocyanate shows a strong, characteristic peak around 2270 cm⁻¹ for the isocyanate group.[1] A similar absorption is expected for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Data:

| Parameter | Value |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

| Expected Molecular Ion Peak (M⁺) | m/z = 127 |

| Key Fragmentation Peaks | Fragmentation is expected to occur via cleavage of the alkyl chain. Common fragments would include the loss of alkyl radicals. |

The mass spectrum of n-hexyl isocyanate shows a molecular ion peak at m/z = 127.[2]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for a chiral isocyanate like this compound.

NMR Data Acquisition

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-150 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS at 0 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

IR Data Acquisition

Protocol:

-

Sample Preparation: As isocyanates are reactive, neat analysis using an Attenuated Total Reflectance (ATR) accessory is recommended. Place a small drop of the liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with a diamond ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

MS Data Acquisition

Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS). For a volatile liquid like 2-hexyl isocyanate, GC-MS is a good choice.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS.

-

Data Acquisition:

-

If using GC-MS, select an appropriate GC column and temperature program to separate the analyte from any impurities.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chiral organic compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Application in Chiral Analysis: Use of Isocyanates as Derivatizing Agents

Chiral isocyanates are valuable reagents in the determination of the enantiomeric purity of chiral alcohols and amines via NMR spectroscopy.[3][4] The reaction of a chiral isocyanate, such as this compound, with a racemic alcohol or amine results in the formation of a mixture of diastereomeric carbamates or ureas, respectively.

Reaction Scheme: (S)-R-NCO + (R/S)-R'OH → (S,R)-R-NHCOOR' + (S,S)-R-NHCOOR' (diastereomers)

These diastereomers have different physical properties and, crucially, distinct NMR spectra. The non-equivalence of the chemical shifts of corresponding protons in the diastereomers allows for the integration of their respective signals, thereby enabling the quantification of the enantiomeric excess (ee) of the original alcohol or amine.

The following diagram illustrates the principle of using a chiral derivatizing agent.

Caption: Principle of chiral derivatization for NMR analysis.

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound, based on data from its achiral analogue and fundamental spectroscopic principles. The methodologies for acquiring NMR, IR, and MS data have been outlined to ensure high-quality, reproducible results. Furthermore, the application of chiral isocyanates as derivatizing agents for enantiomeric purity determination has been discussed, highlighting a key area of application for compounds of this class. This guide serves as a valuable resource for scientists and researchers working with chiral isocyanates, enabling them to approach the structural characterization and application of these important molecules with confidence.

References

- Donovan, D., & Roos, G. (1996). Homochiral Acyl Isocyanates as Diagnostic NMR Probes for the Enantiomeric Purity of Chiral Alcohols. Sultan Qaboos University Journal for Science, 1, 1-7.

-

PubChem. (n.d.). Hexyl isocyanate. Retrieved from [Link]

-

PubChem. (n.d.). (R)-(-)-2-Hexyl isocyanate. Retrieved from [Link]

Sources

Introduction: A Scientist's Perspective on (S)-(+)-2-Hexyl Isocyanate

An In-Depth Technical Guide to the Safe Handling and Properties of (S)-(+)-2-Hexyl Isocyanate

This compound is a chiral organic compound of significant interest in specialized synthesis, particularly in the development of novel polymers and pharmaceutical intermediates. Its utility is derived from the highly reactive isocyanate functional group (–N=C=O), which serves as a powerful electrophilic handle for a variety of nucleophilic substitution reactions. However, this same reactivity is the source of its considerable hazards. This guide is designed for researchers and drug development professionals, moving beyond a standard Safety Data Sheet (SDS) to provide a deeper, mechanistic understanding of the risks associated with this molecule and the rationale behind the necessary safety protocols. As scientists, understanding the "why" behind a safety procedure is as critical as the procedure itself.

The Core Hazard Profile: Understanding the Reactivity of the Isocyanate Group

The hazard profile of this compound is dominated by the chemistry of the isocyanate group. This functional group is an electrophile, making it highly susceptible to attack by nucleophiles such as alcohols, amines, and water. This reactivity is the foundation for its primary hazards: acute toxicity, severe sensitization potential, and flammability.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear summary of the dangers. It is imperative to recognize these classifications before this material enters the laboratory workflow.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1][2] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1][2] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |

The Mechanism of Sensitization: A Critical Threat

The most insidious risks associated with isocyanates are respiratory and dermal sensitization.[1][3][5] The isocyanate group readily reacts with amine and thiol groups on proteins in the skin and respiratory tract. This reaction forms a new chemical entity (a hapten-protein conjugate) that the body's immune system may recognize as foreign.

Initial exposure may only cause mild irritation, but it can prime the immune system. Upon subsequent exposure, even to minuscule concentrations, a severe allergic reaction can occur.[6] This can manifest as dermatitis and rash on the skin or, more dangerously, as an asthma-like attack with symptoms including coughing, wheezing, chest tightness, and severe breathing difficulties.[6][7][8] It is critical to understand that once an individual is sensitized to an isocyanate, the condition is typically permanent, and they may exhibit cross-sensitization to other isocyanates.[9] This underscores the absolute necessity of preventing initial exposures.

Laboratory Handling and Exposure Control: A Self-Validating System

A robust safety protocol is a self-validating system where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to eliminate exposure pathways.

Engineering Controls: The First Line of Defense

Reliance on PPE alone is a failed strategy. Exposure control must begin with robust engineering solutions.

-

Ventilation: All work with this compound must be conducted in a certified chemical fume hood with sufficient face velocity.[1][10] The ventilation system should be designed to prevent the accumulation of flammable vapors and keep airborne concentrations well below any established exposure limits.[1][5] For any process that could generate aerosols, such as spraying or vigorous mixing, specialized enclosures with dedicated exhaust ventilation are required.

-

Equipment: Use spark-proof tools and explosion-proof electrical equipment to mitigate the risk of ignition from the flammable vapors.[3][7] All containers and transfer lines must be grounded and bonded to prevent the buildup of static electricity.[7][11]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should be viewed as the final barrier between the researcher and the chemical.[12]

-

Respiratory Protection: Due to the severe respiratory sensitization hazard, respiratory protection is mandatory. For general handling in a fume hood, a full-face respirator with organic vapor cartridges is recommended.[12] Standard air-purifying respirators may not be sufficient, and for higher-risk activities, a supplied-air respirator is necessary.

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[1][12] Standard safety glasses are inadequate.

-

Gloves: Double-gloving with compatible materials is recommended. Butyl rubber or nitrile gloves offer good resistance.[12] Standard latex gloves provide insufficient protection. Gloves must be inspected before use and changed immediately if contamination is suspected.[1]

-

Protective Clothing: A chemically resistant lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be worn.[1]

The following workflow illustrates the logical sequence for donning and doffing PPE to minimize cross-contamination.

Chemical Properties and Stability: A Foundation for Safe Storage and Use

Understanding the physical and chemical properties is key to designing safe experiments and storage solutions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO | [2][11][13] |

| Molecular Weight | 127.18 g/mol | [2][13][14] |

| Appearance | Liquid | [1][11][14] |

| Density | 0.873 g/mL at 25 °C | [13][14] |

| Boiling Point | 162-164 °C | [13][14] |

| Flash Point | 59 °C / 138.2 °F (closed cup) | [3][14] |

| Refractive Index | n20/D 1.421 | [13][14] |

| Solubility | Insoluble in water (reacts) | [11] |

Stability and Reactivity

-

Moisture Sensitivity: The compound is highly sensitive to moisture.[3][7][11] Water reacts with the isocyanate group to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. This reaction is problematic in sealed containers, as the CO₂ evolution can lead to dangerous pressure buildup and potential container rupture.[11][15][16]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, bases, alcohols, and amines.[3][11] These materials can catalyze vigorous or even explosive polymerization reactions.[15]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[1][3][7] Vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[1][11]

-

Hazardous Decomposition: Combustion produces highly toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen cyanide.[3][11]

The diagram below illustrates the primary reactions that dictate the compound's instability with common laboratory reagents.

Emergency Procedures: Planning for Failure

Even in the most controlled environments, accidents can happen. A clear, rehearsed emergency plan is essential.

First Aid Measures

Immediate action is critical to mitigate harm. Ensure eyewash stations and safety showers are readily accessible.[3]

-

Inhalation: Immediately move the affected person to fresh air.[1][11] If breathing is difficult or has stopped, provide artificial respiration.[1][11] Seek immediate medical attention.[1][11] Symptoms like chest tightness and difficulty breathing may be delayed.[8][10]

-

Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[3][11] Seek medical attention, especially if irritation or a rash develops.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][3] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][7] Seek immediate medical attention.[1][11]

Spill and Leak Response

-

Evacuate and Isolate: Immediately evacuate all non-essential personnel from the area and isolate the spill.[15]

-

Ventilate: Increase ventilation in the area, ensuring vapors are exhausted safely.[9]

-

Eliminate Ignition Sources: Remove all heat, sparks, and flames from the vicinity.[1][17]

-

Don PPE: Responders must wear full PPE as described in section 2.2.

-

Containment: Contain the spill using inert, non-combustible absorbent materials like sand, earth, or vermiculite.[1][18] Do not use combustible materials like paper towels or sawdust.

-

Neutralization & Collection: Scoop the absorbed material into a labeled, open-top container.[18] Do not seal the container immediately, as the reaction with ambient moisture can generate CO₂, causing pressure buildup.[9][18] Move the container to a well-ventilated area.

-

Decontamination: Wash the spill area thoroughly. Prevent runoff from entering drains or waterways.[1]

Disposal Considerations

Chemical waste generators must follow all local, regional, and national regulations for hazardous waste disposal.[3][7] Due to its reactivity and toxicity, this compound cannot be disposed of down the drain. It must be collected in a designated, properly labeled hazardous waste container and disposed of through an approved waste disposal plant.[1][7]

References

-

hexyl isocyanate | CAS#:2525-62-4. Chemsrc. [Link]

-

Isocyanates - Safety Data Sheet. (2021). Covestro. [Link]

-

ISO-52 - ISOCYANATE COMPONENT A - Safety Data Sheet. (2015). Gaco. [Link]

-

Hexyl isocyanate | C7H13NO. PubChem, National Center for Biotechnology Information. [Link]

-

Isocyanates – A family of chemicals. (2025). Transport Canada. [Link]

-

Isocyanates: Control measures guideline. (2022). Canada.ca. [Link]

-

What PPE is required when working with isocyanates?. Sysco Environmental. [Link]

-

BAYHYDUR BL 2781 - Safety Data Sheet. Covestro Solution Center. [Link]

-

3M™ Plastic Bonding Adhesive 2665 - Safety Data Sheet. (2022). 3M. [Link]

-

Isocyanates. PubChem, National Center for Biotechnology Information. [Link]

-

MONDUR 582 - Safety Data Sheet. Covestro Solution Center. [Link]

-

BAYHYDUR 305 - Safety Data Sheet. Covestro Solution Center. [Link]

-

Isocyanate - SDS. Life Specialty Coatings. [Link]

-

Toxicology: Isocyanates Profile. United States Environmental Protection Agency (EPA). [Link]

-

Isocyanate - Wikipedia. Wikipedia. [Link]

-

Isocyanates: Human health tier II assessment. Australian Government Department of Health. [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Hexyl isocyanate | C7H13NO | CID 75659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. buyat.ppg.com [buyat.ppg.com]

- 5. solutions.covestro.com [solutions.covestro.com]

- 6. gaco.com [gaco.com]

- 7. fishersci.com [fishersci.com]

- 8. solutions.covestro.com [solutions.covestro.com]

- 9. multimedia.3m.com [multimedia.3m.com]

- 10. solutions.covestro.com [solutions.covestro.com]

- 11. Hexyl isocyanate(2525-62-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 13. hexyl isocyanate | CAS#:2525-62-4 | Chemsrc [chemsrc.com]

- 14. 异氰酸己酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. lifespecialtycoatings.com [lifespecialtycoatings.com]

- 17. Isocyanates - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Isocyanates – A family of chemicals [tc.canada.ca]

An In-depth Technical Guide on the Thermal Stability and Decomposition of (S)-(+)-2-Hexyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2-Hexyl isocyanate is a chiral isocyanate of interest in the synthesis of advanced materials and pharmaceuticals. A thorough understanding of its thermal stability and decomposition profile is paramount for safe handling, processing, and for predicting the lifecycle of resulting products. This technical guide provides a comprehensive analysis of the expected thermal behavior of this compound. Due to the limited availability of specific experimental data for this exact chiral molecule, this guide synthesizes information from studies on related alkyl isocyanates, polyurethanes, and isocyanurates to build a robust theoretical framework. It covers the fundamental principles of isocyanate reactivity, predicted decomposition pathways, and provides detailed protocols for experimental verification.

Introduction to this compound

This compound is an organic compound featuring a reactive isocyanate functional group (-N=C=O) attached to a chiral hexyl chain.[1] The isocyanate group is highly electrophilic, making it reactive towards a wide array of nucleophiles, including alcohols, amines, and water.[2] This reactivity is fundamental to its primary application in the synthesis of polyurethanes, polyureas, and other polymers.[2][3] The incorporation of a chiral center in the hexyl backbone introduces stereospecificity, which can be leveraged to create polymers with unique helical structures and other desirable chiroptical properties.

The general properties of the achiral analogue, hexyl isocyanate, are summarized in Table 1. It is a colorless to pale yellow liquid with a pungent odor.[1][4] It is soluble in organic solvents and reacts with water.[1][4]

Table 1: Physical and Chemical Properties of Hexyl Isocyanate

| Property | Value | Source |

| Molecular Formula | C7H13NO | [1][5][6] |

| Molecular Weight | 127.18 g/mol | [5][6] |

| Boiling Point | 162-164 °C | [4][5][7] |

| Density | 0.873 g/mL at 25 °C | [4][5][7] |

| Refractive Index | n20/D 1.421 | [4][5][7] |

| Flash Point | 140 °F (60 °C) | [4] |

| Water Solubility | Decomposes | [4] |

General Principles of Isocyanate Thermal Stability and Decomposition

The thermal stability of isocyanates is intrinsically linked to the highly reactive -N=C=O functional group. While generally stable at room temperature in a dry environment, elevated temperatures can initiate several decomposition and side-reaction pathways.[8]

Trimerization to Isocyanurates

One of the most significant thermal reactions of isocyanates is cyclotrimerization to form isocyanurates (s-triazine-2,4,6-triones).[9] This process is highly exothermic and leads to the formation of a more thermally stable six-membered ring structure.[9][10] The tendency for trimerization is influenced by the steric hindrance of the alkyl group. Secondary alkyl-substituted isocyanates, like 2-hexyl isocyanate, are expected to have a lower propensity for trimerization compared to n-alkyl-substituted isocyanates due to greater steric hindrance around the isocyanate group.[9] Isocyanurates themselves are known to be highly thermostable compounds, with decomposition of the triazine ring generally occurring at temperatures above 400°C.[10]

Decomposition of the Isocyanate Group

At sufficiently high temperatures, the isocyanate group itself can undergo decomposition. The specific pathways and products can be complex and may be influenced by the presence of catalysts or impurities. In the context of polyurethane degradation, the initial step is often the cleavage of the urethane linkage to regenerate the isocyanate.[10][11] The liberated isocyanate can then undergo further reactions.

Reactions with Contaminants

The presence of water can significantly impact the thermal stability of isocyanates. Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[2] The resulting amine is highly reactive towards another isocyanate molecule, forming a urea linkage.[2] These reactions can occur at ambient temperatures but are accelerated by heat.

Predicted Thermal Behavior of this compound

Based on the general principles outlined above, a predictive model for the thermal behavior of this compound can be constructed.

Expected Decomposition Pathways

The primary decomposition pathways for this compound under inert atmosphere are expected to be:

-

Trimerization: Formation of the corresponding isocyanurate. This is likely to be a significant pathway, though potentially slower than for linear alkyl isocyanates due to steric hindrance.

-

Decarboxylation: At higher temperatures, the isocyanate may decompose to form a carbodiimide and carbon dioxide.[2]

-

Reaction with Water: In the presence of moisture, formation of the corresponding amine (2-aminohexane) and urea derivatives will occur.[2]

The following diagram illustrates these potential pathways:

Caption: Predicted decomposition pathways of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the material loses mass due to decomposition or evaporation.

Methodology:

-

Calibrate the TGA instrument according to the manufacturer's specifications.

-

Place a small, accurately weighed sample (5-10 mg) of this compound into an inert sample pan (e.g., alumina).

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to remove any oxygen.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset of decomposition and the temperatures of maximum mass loss rate from the derivative (DTG) curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

Calibrate the DSC instrument with appropriate standards (e.g., indium).

-

Hermetically seal a small, accurately weighed sample (5-10 mg) of this compound in an aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above its expected decomposition point (as determined by TGA) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the differential heat flow between the sample and the reference.

-

Analyze the resulting DSC curve for endothermic and exothermic events. An exothermic peak would likely correspond to trimerization, while endothermic events could be related to boiling or decomposition.

The following diagram illustrates a typical experimental workflow for thermal analysis:

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

References

- Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Publishing.

- Hexyl isocyanate 97 2525-62-4 - Sigma-Aldrich.

- hexyl isocyanate | CAS#:2525-62-4 | Chemsrc.

- An In-depth Technical Guide to the Thermal Degradation Profile of Isophorone Diisocyanate Derivatives - Benchchem.

- Hexyl isocyanate | C7H13NO | CID 75659 - PubChem.

- Thermal reactions of alkyl isocyanates. I | The Journal of Organic Chemistry.

- CAS 2525-62-4: Hexyl isocyanate - CymitQuimica.

- Hexyl isocyanate CAS#: 2525-62-4 - ChemicalBook.

- Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis) - ResearchGate.

- Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates - MDPI.

- The Thermal Decomposition of Isocyanurates | Request PDF - ResearchGate.

- Isocyanate - Wikipedia.

- Guide for safe use of isocyanates: An industrial hygiene approach.

- Formation and reactivity of isocyanate (NCO) species on Ag/Al2O3 - RSC Publishing.

- Hexyl isocyanate(2525-62-4) - ChemicalBook.

Sources

- 1. CAS 2525-62-4: Hexyl isocyanate | CymitQuimica [cymitquimica.com]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 4. Hexyl isocyanate CAS#: 2525-62-4 [m.chemicalbook.com]

- 5. Hexyl isocyanate 97 2525-62-4 [sigmaaldrich.com]

- 6. Hexyl isocyanate | C7H13NO | CID 75659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hexyl isocyanate | CAS#:2525-62-4 | Chemsrc [chemsrc.com]

- 8. Hexyl isocyanate(2525-62-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

(S)-(+)-2-Hexyl Isocyanate: A Senior Application Scientist’s Guide to Procurement, Handling, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Advanced Synthesis

In the landscape of modern drug discovery and development, the precise control of molecular architecture is not merely an academic exercise; it is a fundamental prerequisite for efficacy and safety. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities.[1] One enantiomer may provide a desired therapeutic effect, while its counterpart could be inert or, in infamous cases like thalidomide, dangerously toxic.[1] This reality places immense importance on the availability of enantiomerically pure starting materials and reagents.

(S)-(+)-2-Hexyl isocyanate (CAS: 745783-78-2) is a specialized chiral building block. Its utility stems from the highly reactive isocyanate functional group (-N=C=O) positioned on a chiral hexane backbone. The "(S)" designation refers to the stereochemical configuration at the C2 position, and the "(+)" indicates its dextrorotatory optical activity. This reagent serves as a valuable tool for introducing a specific stereocenter into a target molecule, a critical step in the synthesis of complex active pharmaceutical ingredients (APIs).[2] This guide provides a comprehensive technical overview for researchers on sourcing, evaluating, handling, and effectively utilizing this potent chiral synthon.

Part 1: Commercial Sourcing and Supplier Qualification

Procuring a specialized reagent like this compound requires a more rigorous approach than sourcing common lab chemicals. The primary concerns are ensuring enantiomeric purity, chemical purity, and batch-to-batch consistency.

Identified Commercial Suppliers

While the market for this specific chiral isocyanate is niche, several reputable suppliers of specialty and research chemicals list this product. The following table summarizes key suppliers identified through market analysis. Researchers should always verify current availability directly with the supplier.

| Supplier | Product Name | CAS Number | Notes |

| Fisher Scientific | This compound | 745783-78-2 | Often listed within their comprehensive catalog, availability may vary by region.[3] |

| Chemical-Suppliers.com | This compound | 745783-78-2 | A platform that aggregates listings from various chemical producers; requires vetting of the ultimate manufacturer.[4] |

| Custom Synthesis Providers | (e.g., VanDeMark Chemical, Inc.) | N/A | For larger quantities or specific purity requirements not met by catalog suppliers, custom synthesis is a viable route. These suppliers specialize in phosgenation and isocyanate chemistry.[5] |

Note: Many major suppliers like Sigma-Aldrich and Thermo Fisher Scientific readily provide the achiral n-hexyl isocyanate (CAS 2525-62-4), which is a different chemical entity.[6][7] It is critical to specify the correct CAS number (745783-78-2) for the chiral (S)-enantiomer.

A Logic-Driven Approach to Supplier Selection

Choosing the right supplier is a critical decision that impacts experimental reproducibility and project timelines. The following decision workflow, presented as a diagram, outlines a systematic process for qualifying a supplier.

Caption: Diagram 1: A decision workflow for qualifying suppliers of chiral reagents.

The Certificate of Analysis (CoA) is the most critical document in this process. It is a self-validating system for the protocol. Do not rely on catalog specifications alone. A robust CoA for this compound should include:

-

Chemical Purity: Typically determined by Gas Chromatography (GC), with a minimum acceptable purity of 98.5%.[8]

-

Identity Confirmation: Verified by FTIR (showing the characteristic isocyanate peak at ~2270 cm⁻¹) and ¹H NMR spectroscopy.

-

Enantiomeric Purity (or Enantiomeric Excess, ee): This must be determined by a chiral method, such as Chiral GC or Chiral HPLC. For most pharmaceutical applications, an ee of >99% is required.

Part 2: Technical Profile, Safety, and Handling

Isocyanates as a chemical class are highly reactive and require specific handling procedures to ensure user safety and maintain reagent integrity.

Physicochemical Properties

The properties of this compound are expected to be very similar to its achiral analogue, n-hexyl isocyanate.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO | [6][9] |

| Molecular Weight | 127.18 g/mol | [6][9] |

| Appearance | Colorless to slightly yellow liquid | [10][11] |

| Boiling Point | ~162-164 °C (lit.) | [11] |

| Density | ~0.873 g/mL at 25 °C (lit.) | [11] |

| Refractive Index | ~1.421 at 20 °C (lit.) | [11] |

| Flash Point | ~59 °C / 138 °F (closed cup) |

Hazard Profile and Personal Protective Equipment (PPE)

This compound is a hazardous substance. The primary risks are associated with its flammability, toxicity upon inhalation or ingestion, and its potent sensitizing effects.[3]

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[9][12]

-

Respiratory Sensitizer: May cause allergy or asthma symptoms or breathing difficulties if inhaled. This is a critical hazard; initial exposure can lead to severe reactions upon subsequent, even minimal, exposures.[12][13]

-

Skin Sensitizer: May cause an allergic skin reaction.[9][12]

-

Flammability: Flammable liquid and vapor.[9]

Mandatory PPE:

-

Eye/Face Protection: Safety glasses with side shields and a face shield.

-

Hand Protection: Nitrile or butyl rubber gloves. Change gloves immediately if contact is suspected.

-

Skin and Body Protection: A flame-retardant lab coat.

-

Respiratory Protection: All handling must be done in a certified chemical fume hood. For situations with potential for higher exposure, a respirator with an appropriate organic vapor/particulate filter cartridge (e.g., type ABEK) is necessary.

Laboratory Handling and Storage Protocol

The high reactivity of the isocyanate group, particularly with water, necessitates careful handling.

Step-by-Step Handling Protocol:

-

Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Have emergency-ready materials (spill kit, fire extinguisher) accessible.

-

Inert Atmosphere: The reagent is moisture-sensitive.[10] Isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and CO₂.[14] The resulting amine can then react with remaining isocyanate to form a solid urea byproduct, compromising purity. Therefore, handle the reagent under an inert atmosphere (Nitrogen or Argon).

-

Dispensing: Use oven-dried glassware and syringes. To withdraw the liquid, use a syringe technique through a septum-sealed cap.

-

Reaction Quenching: Any residual isocyanate on labware or in waste streams should be quenched. A solution of 5% sodium carbonate or a dilute solution of a high-boiling point alcohol (like isopropanol) in an appropriate solvent can be used.

-

Storage: Store the container tightly sealed, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area away from heat and ignition sources.[10] It should be stored separately from acids, bases, alcohols, and amines.

Part 3: Application in Chiral Synthesis

The primary application of this compound is as an electrophile for reaction with nucleophiles to create chiral molecules, most commonly ureas and carbamates, which are prevalent motifs in pharmaceuticals.[15][16]

Core Reactivity: Synthesis of a Chiral Urea